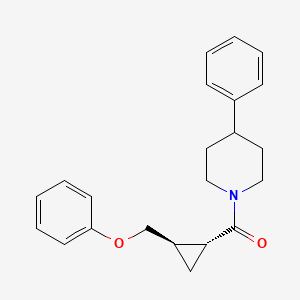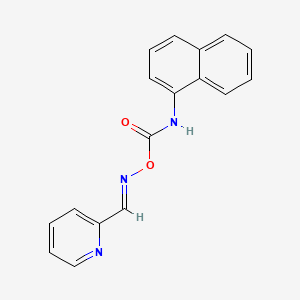
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime is a chemical compound that belongs to the class of oximes It is derived from 2-pyridinecarboxaldehyde and is characterized by the presence of an oxime functional group attached to a naphthylcarbamoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and production rates .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthylcarbamoyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxaldehyde: A precursor to the oxime derivative, used in various organic syntheses.
4-Pyridinecarboxaldehyde: Similar structure but with the aldehyde group at the 4-position, used in different chemical reactions.
2-Quinolinecarboxaldehyde: A related compound with a quinoline ring, used in the synthesis of heterocyclic compounds.
Uniqueness
2-Pyridinecarboxaldehyde, O-(1-naphthylcarbamoyl)oxime is unique due to the presence of both the oxime and naphthylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
102206-48-4 |
|---|---|
Fórmula molecular |
C17H13N3O2 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
[(E)-pyridin-2-ylmethylideneamino] N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C17H13N3O2/c21-17(22-19-12-14-8-3-4-11-18-14)20-16-10-5-7-13-6-1-2-9-15(13)16/h1-12H,(H,20,21)/b19-12+ |
Clave InChI |
YJZMXEFEUCTOLS-XDHOZWIPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)O/N=C/C3=CC=CC=N3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


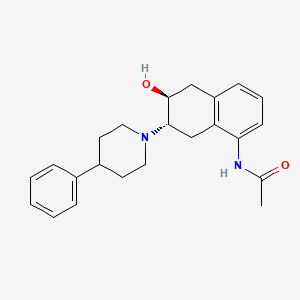
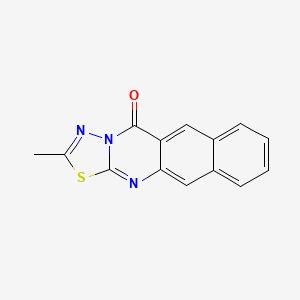
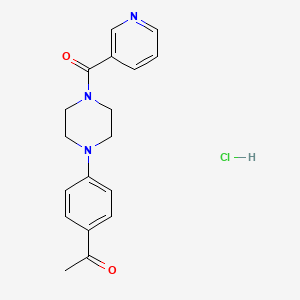
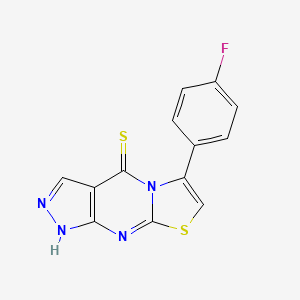

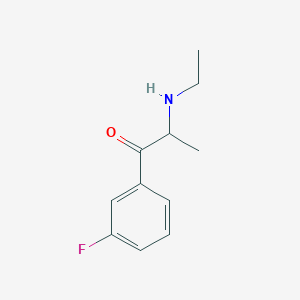
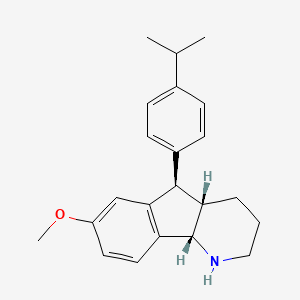
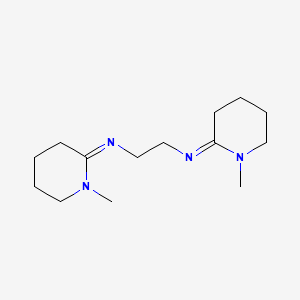

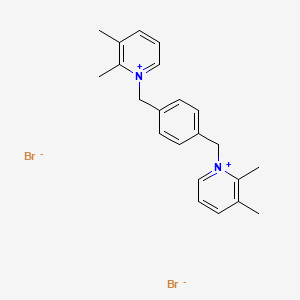


![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
